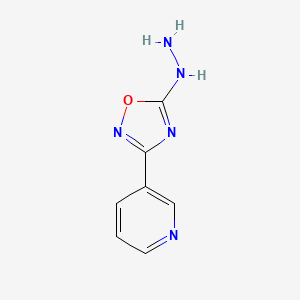

3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-11-7-10-6(12-13-7)5-2-1-3-9-4-5/h1-4H,8H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEXCNFKRLCBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301252948 | |

| Record name | 3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240528-63-5 | |

| Record name | 3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 5 Hydrazinyl 1,2,4 Oxadiazol 3 Yl Pyridine

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine, the primary disconnections focus on the formation of the 1,2,4-oxadiazole (B8745197) ring and the installation of the hydrazinyl and pyridine (B92270) moieties.

The most common and strategically sound disconnections are:

C-N Bond Disconnection of the Hydrazinyl Group: The terminal hydrazinyl group can be disconnected to reveal a 5-substituted 1,2,4-oxadiazole bearing a suitable leaving group (e.g., a halogen or sulfone) and hydrazine (B178648). Alternatively, it can be traced back to a precursor that builds the hydrazinyl functionality, such as a carbohydrazide (B1668358) derivative used in the ring formation step.

Oxadiazole Ring Disconnections (C-O and C-N bonds): The 1,2,4-oxadiazole ring is typically disconnected via two main pathways, consistent with its most common syntheses.

Amidoxime (B1450833) Pathway: Disconnection across the O1-C5 and N2-C3 bonds leads to a pyridine-3-amidoxime and a reactive species that provides the C5-hydrazinyl fragment. This precursor is often a carbohydrazide or a related derivative.

Nitrile Oxide Pathway: A [3+2] cycloaddition disconnection breaks the ring into a pyridine-3-carbonitrile (B1148548) oxide and a nitrile-containing the hydrazinyl precursor. This route is generally less favored due to the reactivity and potential dimerization of nitrile oxides.

These disconnections suggest that the most viable starting materials are functionalized pyridine derivatives, such as nicotinonitrile (pyridine-3-carbonitrile) or nicotinic acid, which serve as the foundation for introducing the C3-pyridyl moiety.

Classical and Modern Synthetic Routes to the 1,2,4-Oxadiazole Core

The construction of the 1,2,4-oxadiazole ring is the cornerstone of the synthesis. Both well-established and contemporary methods are employed to build this heterocyclic core.

Cyclization Strategies for Oxadiazole Ring Formation

The formation of the 1,2,4-oxadiazole ring is predominantly achieved through the cyclization of an O-acyl amidoxime intermediate. mdpi.com This is a robust and versatile method that allows for the introduction of various substituents at the C3 and C5 positions.

Primary Synthetic Routes:

From Amidoximes and Acylating Agents: This is the most widely adopted method. nih.gov The synthesis begins with the conversion of a nitrile (pyridine-3-carbonitrile) to the corresponding amidoxime (N'-hydroxypyridine-3-carboximidamide) by reacting it with hydroxylamine. This pyridine-3-amidoxime is a key intermediate. The amidoxime is then acylated with a suitable agent, followed by cyclodehydration to form the oxadiazole ring. nih.gov

1,3-Dipolar Cycloaddition: This alternative route involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. nih.gov While feasible, this method can be limited by the accessibility of the required precursors and the potential for nitrile oxide dimerization. nih.gov

Oxidative Cyclization: Modern approaches include the oxidative cyclization of N-acylamidines or related intermediates. mdpi.com These methods often utilize mild oxidizing agents and can offer high efficiency. For instance, systems like N-bromosuccinimide (NBS) in the presence of a base can promote the necessary N-O bond formation. mdpi.com

The table below summarizes common cyclization strategies.

| Strategy | Key Intermediates | Reagents/Conditions | Advantages | Limitations |

| Amidoxime Acylation-Cyclization | Amidoxime, O-Acyl Amidoxime | Acyl chlorides, Carboxylic acids + coupling agents (e.g., EDCI, DCC), Anhydrides; Heat or base (e.g., Pyridine, TBAF) nih.gov | High versatility, readily available starting materials, good yields. | May require harsh dehydrating conditions. |

| One-Pot from Amidoximes | Amidoxime, Carboxyl derivative | NaOH/DMSO, t-BuOK/DMSO mdpi.com | Procedural simplicity, avoids isolation of intermediates. | Substrate scope can be limited by base sensitivity. |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile | In situ generation of nitrile oxide (e.g., from oxime and oxidant); Pt(IV) catalyst for milder conditions nih.gov | Direct formation of the ring. | Reactivity of nitriles, potential for nitrile oxide dimerization. nih.gov |

| Oxidative Cyclization | N-acyl amidines, N-benzyl amidoximes | Copper-catalysis, NBS/DBU, I2/K2CO3 mdpi.com | Mild conditions, novel pathways. | Modest application in complex drug design thus far. mdpi.com |

Introduction and Functionalization of the Pyridine Moiety

For the target compound, the pyridine ring is not introduced onto a pre-formed heterocycle but is instead the foundational building block. The synthesis begins with a pyridine derivative functionalized at the 3-position. rsc.org

Key Starting Materials:

Pyridine-3-carbonitrile (Nicotinonitrile): This is a common precursor for generating the required pyridine-3-amidoxime intermediate.

Nicotinic Acid and its Derivatives (e.g., esters, acid chlorides): These can be used in alternative routes, for example, by reacting with an amidoxime that already contains the precursor to the hydrazinyl group.

The electron-deficient nature of the pyridine ring makes direct C-H functionalization challenging, thus starting with a pre-functionalized ring is the most efficient strategy. rsc.org The synthesis of various pyridyl-oxadiazole compounds has been reported, highlighting the utility of this building block approach. nih.gov

Strategies for Hydrazinyl Group Incorporation and Post-Synthetic Functionalization

Introducing the hydrazinyl group at the C5 position is a critical step that defines the target molecule. This can be achieved either during the ring formation or by functionalizing a pre-formed oxadiazole.

Methods for Hydrazine Incorporation:

During Cyclization: The pyridine-3-amidoxime can be reacted with a molecule that already contains the hydrazine or a protected hydrazine moiety. For example, reaction with phosgene (B1210022) or a similar C1 electrophile followed by reaction with hydrazine could form the ring. A more direct approach involves using carbohydrazide or thiocarbohydrazide (B147625) derivatives in the cyclization step.

Post-Synthetic Functionalization: A common strategy involves synthesizing a 3-(pyridin-3-yl)-1,2,4-oxadiazole with a leaving group at the C5 position.

Nucleophilic Aromatic Substitution: A 5-chloro or 5-bromo substituted oxadiazole can be synthesized and subsequently reacted with hydrazine hydrate (B1144303) in a nucleophilic substitution reaction.

From a 5-thiol: A 5-mercapto-1,2,4-oxadiazole can be converted to a more reactive leaving group (e.g., a methylsulfone) which is then displaced by hydrazine.

From a 5-amino group: While less direct, a 5-amino-1,2,4-oxadiazole (B13162853) could potentially be converted to a hydrazine, though this is a more complex transformation.

The synthesis of related hydrazinyl heterocycles, such as 2-hydrazinyl-3H-imidazo[4,5-b]pyridine, often proceeds from a thiol precursor which is displaced by hydrazine hydrate, demonstrating the viability of this post-synthetic approach. researchgate.net

Optimization of Reaction Conditions, Stereoselectivity, and Yield Enhancement in the Synthesis of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine

Optimizing reaction conditions is essential for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis. As the target molecule is achiral, stereoselectivity is not a concern. Key parameters for optimization include the choice of solvent, base, temperature, and catalyst.

For the crucial cyclodehydration of the O-acylamidoxime intermediate, various conditions can be screened. mdpi.com

| Parameter | Options | Typical Outcome/Consideration |

| Solvent | Toluene, Xylene, Dioxane, DMF, DMSO | High-boiling aprotic solvents are common for thermal cyclization. Polar aprotic solvents like DMSO can facilitate one-pot reactions at room temperature. mdpi.com |

| Base | Pyridine, Triethylamine (TEA), NaOH, KOH, t-BuOK | Organic bases are used in classical acylation/cyclization. Strong inorganic bases are effective in modern one-pot syntheses. mdpi.com |

| Temperature | Room Temperature to Reflux (>100 °C) | Thermal methods often require high temperatures. Base-catalyzed methods in superbase media (e.g., NaOH/DMSO) can proceed at room temperature. mdpi.com |

| Catalyst/Reagent | TBAF, Vilsmeier reagent, Burgess reagent | TBAF can catalyze cyclization effectively. nih.gov Burgess reagent is a mild dehydrating agent for forming oxadiazoles (B1248032) from chloroacetyl hydrazides. nih.gov |

For the final hydrazinolysis step (if a leaving group strategy is used), optimization would involve screening the equivalents of hydrazine, reaction temperature, and solvent to ensure complete conversion without degrading the oxadiazole ring.

Green Chemistry Approaches and Sustainable Synthetic Protocols Applied to Compound Generation

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis. nih.gov These approaches are increasingly being applied to the synthesis of heterocyclic compounds like oxadiazoles. mdpi.comresearchgate.net

Sustainable Synthetic Methods:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. mdpi.comnih.gov This technique is highly effective for the cyclization steps in oxadiazole synthesis. nih.gov

Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields, operating under the principles of acoustic cavitation. mdpi.comresearchgate.net

Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as water, ethanol (B145695), or solvent-free (grinding) techniques is a key green strategy. nih.govmdpi.com

Catalyst-Based and Catalyst-Free Reactions: The development of efficient, recyclable catalysts or catalyst-free protocols reduces waste and reliance on stoichiometric reagents. nih.gov

The table below contrasts conventional and green approaches for key synthetic steps.

| Synthetic Step | Conventional Method | Green Alternative | Benefit |

| Oxadiazole Cyclization | Refluxing in high-boiling solvents (e.g., xylene) for several hours. | Microwave irradiation in ethanol for minutes. nih.gov | Reduced energy consumption, faster reaction, often higher yield. researchgate.net |

| Solvent Use | Use of DMF, DMSO, chlorinated solvents. | Use of water, ethanol, or solvent-free grinding techniques. nih.gov | Reduced toxicity and environmental pollution. |

| Reagents | Stoichiometric use of harsh dehydrating agents (e.g., POCl3). | Catalytic methods, one-pot syntheses to improve atom economy. mdpi.com | Less waste, safer process. |

By integrating these greener methodologies, the synthesis of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Transformation Studies of 3 5 Hydrazinyl 1,2,4 Oxadiazol 3 Yl Pyridine

Reactivity of the Hydrazinyl Moiety: Condensation, Acylation, and Alkylation Reactions

The hydrazinyl group at the 5-position of the oxadiazole ring is a potent nucleophile, rendering it susceptible to a variety of reactions, including condensation with carbonyl compounds, acylation, and alkylation.

Condensation Reactions: The terminal nitrogen of the hydrazinyl moiety readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. researchgate.net This reaction is typically acid-catalyzed and proceeds via the initial formation of a carbinolamine intermediate, followed by dehydration. These hydrazones can serve as precursors for the synthesis of other heterocyclic systems. nih.gov

Acylation Reactions: Acylation of the hydrazinyl group can be achieved using various acylating agents, such as acyl chlorides or anhydrides, in the presence of a base to neutralize the hydrogen halide byproduct. nih.gov This reaction yields N-acylhydrazide derivatives, which are important intermediates in organic synthesis. For instance, the acylation of hydrazides is a key step in the synthesis of certain 1,3,4-oxadiazoles.

Alkylation Reactions: The nucleophilic character of the hydrazinyl group also allows for alkylation reactions with alkyl halides. The reaction typically occurs at the terminal nitrogen atom, leading to the formation of N-alkylated hydrazine (B178648) derivatives. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.

Table 1: Representative Reactions of the Hydrazinyl Moiety

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Condensation | Benzaldehyde | N'-(phenylmethylene)hydrazide |

| Acylation | Acetyl chloride | N'-acetylhydrazide |

| Alkylation | Methyl iodide | N'-methylhydrazide |

Reactivity of the Pyridine (B92270) Nitrogen Atom: Coordination Chemistry and Quaternization Studies

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic properties, enabling it to participate in coordination with metal ions and undergo quaternization reactions.

Coordination Chemistry: The pyridine nitrogen can act as a ligand, coordinating to various metal centers to form coordination complexes. The formation of such complexes can influence the electronic properties and reactivity of the entire molecule. While specific studies on the coordination chemistry of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine are not extensively documented, the principles of pyridine coordination are well-established.

Quaternization Studies: The pyridine nitrogen can be alkylated by treatment with alkyl halides to form pyridinium (B92312) salts. This quaternization reaction is a common transformation for pyridine derivatives and can significantly alter the physical and chemical properties of the molecule, including its solubility and electronic characteristics. nih.gov The reaction conditions, such as the nature of the alkyl halide and the solvent, can influence the efficiency of the quaternization process. osti.gov Microwave-assisted methods have been shown to accelerate the quaternization of pyridine derivatives.

Transformations and Ring-Opening Reactions of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is characterized by a relatively weak N-O bond, making it susceptible to various thermal and photochemical rearrangements, as well as nucleophilic attack leading to ring-opening. chim.itresearchgate.net

Thermal and Photochemical Rearrangements: 1,2,4-oxadiazoles can undergo rearrangements such as the Boulton-Katritzky rearrangement, particularly when a suitable side chain is present. chim.itbeilstein-journals.org This rearrangement involves an intramolecular nucleophilic attack on the N(2) atom of the oxadiazole ring, leading to the formation of a new heterocyclic system. Photochemical irradiation can also induce isomerization and rearrangement of the oxadiazole ring. nih.gov

Ring-Opening Reactions: The electrophilic character of the C(5) and C(3) carbons of the 1,2,4-oxadiazole ring makes them susceptible to nucleophilic attack. Strong nucleophiles can induce ring-opening of the oxadiazole core. For instance, treatment with certain nucleophiles can lead to cleavage of the N-O bond and subsequent transformation into other heterocyclic structures. The "Addition of the Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism is a known pathway for the transformation of 1,2,4-oxadiazoles in the presence of nucleophiles. researchgate.net

Palladium-Catalyzed Cross-Coupling and Other Transition Metal-Catalyzed Reactions Involving 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine

To participate in palladium-catalyzed cross-coupling reactions, the hydrazinyl group would typically need to be converted into a more suitable functional group, such as a halide. Assuming such a transformation, the resulting pyridyl-oxadiazole halide could be a versatile substrate for various coupling reactions.

Suzuki-Miyaura Coupling: A hypothetical 3-(5-chloro-1,2,4-oxadiazol-3-yl)pyridine (B15523480) could undergo Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids to form C-C bonds at the 5-position of the oxadiazole ring. researchgate.net This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds. nih.gov

Heck Reaction: Similarly, a halogenated derivative could participate in the Heck reaction, which involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgyoutube.com This would allow for the introduction of alkenyl substituents onto the oxadiazole ring.

Buchwald-Hartwig Amination: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce various nitrogen-based nucleophiles at the 5-position of a halogenated oxadiazole precursor. nih.govacs.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Analog

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 3-(5-Aryl-1,2,4-oxadiazol-3-yl)pyridine |

| Heck | Alkene | 3-(5-Alkenyl-1,2,4-oxadiazol-3-yl)pyridine |

| Buchwald-Hartwig | Amine | 3-(5-Amino-1,2,4-oxadiazol-3-yl)pyridine |

Exploration of Pericyclic and Radical Reactions of the Compound

Information regarding the participation of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine in pericyclic and radical reactions is not well-documented in the current literature. However, the presence of multiple pi-systems and heteroatoms suggests that such reactions could be plausible under specific conditions.

Pericyclic Reactions: The pyridine and oxadiazole rings contain pi-electrons and could potentially participate in cycloaddition reactions, such as Diels-Alder reactions, although the aromaticity of the rings would likely make these reactions challenging. pku.edu.cn

Radical Reactions: The hydrazinyl moiety could potentially be a source of radicals under oxidative conditions. Radical reactions could lead to a variety of transformations, including C-H functionalization or the formation of new C-N or C-C bonds. Further research is needed to explore the potential of this compound in radical chemistry.

Derivatization Strategies for Expanding the Chemical Space of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine

The chemical space of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine can be expanded through various derivatization strategies targeting its reactive functional groups.

Derivatization of the Hydrazinyl Group: As discussed in section 3.1, the hydrazinyl group is a prime site for derivatization. A wide array of substituents can be introduced through condensation, acylation, and alkylation reactions, allowing for the fine-tuning of the molecule's properties. For example, reaction with different aldehydes and ketones can generate a library of hydrazone derivatives. nih.gov

Modification of the Pyridine Ring: The pyridine ring can be functionalized through electrophilic aromatic substitution, although the presence of the deactivating oxadiazole and hydrazinyl groups would likely direct substitution to specific positions and may require harsh reaction conditions.

Functionalization via Cross-Coupling: As outlined in section 3.4, conversion of the hydrazinyl group to a halide would open up a plethora of possibilities for introducing diverse substituents onto the oxadiazole ring via palladium-catalyzed cross-coupling reactions. This strategy offers a powerful approach to systematically explore the structure-activity relationships of this scaffold.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 5 Hydrazinyl 1,2,4 Oxadiazol 3 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and Heteronuclear Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques is required for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) and hydrazinyl protons. The four protons of the 3-substituted pyridine ring typically present a complex splitting pattern. Based on data from analogous 3-pyridyl-1,2,4-oxadiazole systems, the proton ortho to the ring nitrogen (H-2) is expected to be the most downfield, followed by H-6, H-4, and H-5. scielo.br The hydrazinyl moiety would exhibit broad, exchangeable signals for the -NH and -NH₂ protons, with their chemical shifts being highly dependent on solvent and concentration.

¹³C NMR: The carbon spectrum will display seven distinct signals. The two quaternary carbons of the 1,2,4-oxadiazole (B8745197) ring are expected at the lower end of the field (~165-175 ppm). The five carbons of the pyridine ring will resonate in the aromatic region (~120-155 ppm). scielo.br

Heteronuclear Techniques: 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying the quaternary carbons (which have no attached protons) by observing correlations to protons that are two or three bonds away. This technique would definitively link the pyridine ring to the C3 position of the oxadiazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine in DMSO-d₆ Predicted values are based on data from structurally similar compounds like 3-(3-Pyridyl)-5-(2-iodophenyl)-1,2,4-oxadiazole. scielo.br

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| Pyridine C2 | ~9.2 - 9.4 | ~152.0 |

| Pyridine C3 | - | ~124.0 |

| Pyridine C4 | ~8.4 - 8.6 | ~135.5 |

| Pyridine C5 | ~7.5 - 7.7 | ~123.5 |

| Pyridine C6 | ~8.7 - 8.9 | ~148.8 |

| Oxadiazole C3 | - | ~166.5 |

| Oxadiazole C5 | - | ~174.0 |

Mass Spectrometry (MS) Applications: High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer provide a highly accurate mass measurement of the molecular ion. For 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine (C₇H₇N₅O), the expected exact mass of the protonated molecule [M+H]⁺ is 178.0723 Da. uni.lu HRMS can confirm the elemental composition with high confidence, distinguishing it from other potential formulas with the same nominal mass.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion, which provides structural information. Common fragmentation patterns for this molecule would likely involve:

Cleavage of the exocyclic N-N bond, leading to the loss of NH₂ (16 Da) or N₂H₃ (31 Da).

Ring-opening of the oxadiazole moiety, a common pathway for this heterocycle.

Loss of the entire hydrazinyl group (-N₂H₃), resulting in a pyridyl-oxadiazole cation.

Fission of the bond between the pyridine and oxadiazole rings.

Analysis of these fragments helps to piece together the connectivity of the molecule, confirming the presence of the key functional groups.

Table 2: Predicted HRMS Data and Potential Fragments for 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine Molecular formula: C₇H₇N₅O, Monoisotopic Mass: 177.0651 Da. uni.lu

| Ion Species | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | 178.0723 | Protonated molecular ion |

| [M+Na]⁺ | 200.0543 | Sodium adduct |

| [M-NH₂]⁺ | 161.0590 | Loss of the terminal amino group |

| [M-N₂H₃]⁺ | 146.0454 | Loss of the hydrazinyl group |

| [C₅H₄N-C₂N₂O]⁺ | 146.0454 | Fragment containing the pyridyl-oxadiazole core |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The spectrum of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine is expected to show:

N-H Stretching: A series of bands in the 3200-3400 cm⁻¹ region corresponding to the symmetric and asymmetric stretches of the -NH₂ group and the N-H stretch of the secondary amine.

C-H Stretching: Aromatic C-H stretching from the pyridine ring above 3000 cm⁻¹.

C=N Stretching: Strong absorptions between 1550-1650 cm⁻¹ due to the C=N bonds within both the pyridine and oxadiazole rings.

N-H Bending: A characteristic scissoring vibration for the -NH₂ group around 1600-1630 cm⁻¹.

C-O-C Stretching: Bands associated with the C-O-C linkage within the oxadiazole ring, typically found in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, especially for symmetric vibrations and non-polar bonds. It would be particularly useful for observing the symmetric breathing modes of the pyridine and oxadiazole rings.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Hydrazine) | 3200 - 3400 | IR |

| Aromatic C-H Stretch (Pyridine) | 3000 - 3100 | IR, Raman |

| C=N Stretch (Pyridine & Oxadiazole) | 1550 - 1650 | IR, Raman |

| N-H Bend (Hydrazine) | 1600 - 1630 | IR |

| Pyridine Ring Breathing | 990 - 1050 | Raman (strong) |

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Characterization

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule by examining the transitions between electronic energy levels.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine is expected to be dominated by π→π* transitions associated with the conjugated pyridyl-oxadiazole system. Typically, similar compounds exhibit strong absorption bands in the 250-350 nm range. nih.gov The presence of the hydrazinyl group, an electron-donating auxochrome, may cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted pyridyl-oxadiazoles. The position of these bands can also be sensitive to solvent polarity (solvatochromism).

Fluorescence Spectroscopy: Many heterocyclic systems containing oxadiazole and pyridine rings are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process. The emission properties can be highly sensitive to the local environment, making such compounds potential candidates for chemical sensors.

Table 4: Typical Photophysical Properties for Pyridyl-Oxadiazole Systems

| Parameter | Typical Range/Value |

|---|---|

| Absorption Maximum (λ_abs) | 250 - 350 nm |

| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 350 - 450 nm |

X-ray Crystallography: Single-Crystal and Powder Diffraction for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, this technique can provide an unambiguous determination of the molecular structure. For the closely related compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, X-ray analysis revealed key structural features that are likely to be shared. uni.lu These include the planarity of the pyridyl and oxadiazole rings and the specific conformation of the hydrazinyl group. Crucially, this method would confirm the connectivity of the 3-pyridyl group to the C3 position of the oxadiazole and the hydrazinyl group to the C5 position. It would also reveal the network of intermolecular hydrogen bonds formed by the hydrazinyl group, which dictates the crystal packing.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that can be used to identify the crystalline phase, assess its purity, and monitor for polymorphism (the existence of different crystal structures for the same compound).

Table 5: Representative Crystallographic Data Based on an Analogue Compound Data based on 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole. uni.lu

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Key Bond Length (Py-C) | ~1.47 Å |

| Key Bond Length (C-N, oxa) | ~1.30 - 1.38 Å |

| Key Bond Length (C-O, oxa) | ~1.35 - 1.37 Å |

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for determining the purity of non-volatile, polar organic compounds. A reversed-phase method, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be suitable. Detection is typically performed with a UV detector set to one of the compound's absorption maxima (e.g., ~270 nm). The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. Due to the polarity and potential thermal instability of the hydrazinyl group, direct analysis of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine by GC may be challenging. Derivatization of the hydrazinyl moiety, for example through acylation or silylation, might be required to increase its volatility and thermal stability, allowing for successful separation and analysis. The mass spectrometer detector provides both quantification and structural confirmation of the eluted peaks.

Table 6: Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (C18) | Acetonitrile/Water Gradient | UV-Vis (DAD/PDA) | Purity assessment, reaction monitoring |

Theoretical and Computational Investigations of 3 5 Hydrazinyl 1,2,4 Oxadiazol 3 Yl Pyridine

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (FMO), and Reactivity Indices

No published data is available on the quantum chemical calculations for 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine.

Density Functional Theory (DFT) Studies of Molecular Geometry, Conformational Landscape, and Vibrational Frequencies

There are no specific DFT studies reported for 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine in the scientific literature.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Information regarding molecular dynamics simulations of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine is not available.

In Silico Prediction of Reaction Mechanisms and Transition States

No in silico studies on the reaction mechanisms or transition states involving 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine have been published.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no available studies that predict the spectroscopic parameters for 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine.

Exploration of 3 5 Hydrazinyl 1,2,4 Oxadiazol 3 Yl Pyridine in Interdisciplinary Chemical Research Applications

Role as a Versatile Synthetic Precursor for Novel Heterocyclic Systems

The hydrazinyl moiety of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine is a key functional group that drives its utility as a synthetic precursor. Hydrazinyl heterocycles are well-established building blocks in organic synthesis, known for their nucleophilic character which allows for a variety of cyclization and condensation reactions to form more complex molecular architectures.

Synthesis of Fused and Bridged Ring Architectures

The hydrazinyl group can readily react with various electrophilic reagents to construct fused and bridged heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds, α,β-unsaturated ketones, or orthoesters can lead to the formation of new rings fused to the 1,2,4-oxadiazole (B8745197) core.

One common synthetic strategy involves the reaction of a hydrazinyl heterocycle with a β-dicarbonyl compound to form a pyrazole (B372694) ring. By analogy, 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine could be reacted with acetylacetone (B45752) to yield a pyrazolyl-substituted oxadiazole. Furthermore, intramolecular cyclization of derivatives obtained from the hydrazinyl group can lead to the formation of bridged systems.

Another important class of fused heterocycles that can be synthesized from hydrazinyl precursors are triazolopyrimidines. These are typically formed through the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds. researchgate.net The hydrazinyl group of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine can be converted to an amino-triazole, which can then undergo cyclization to form a pyrazolo ccspublishing.org.cnnih.govpowershow.comtriazolopyrimidine system. nih.govresearchgate.net

A general reaction for the synthesis of triazolothiadiazoles from a 4-amino-3-mercaptotriazole precursor is illustrative of the synthetic potential. The amino group, which can be derived from a hydrazinyl moiety, acts as a nucleophile in the cyclization process. nih.gov

Table 1: Examples of Fused Heterocyclic Systems from Hydrazinyl Precursors

| Precursor | Reagent | Fused System | Reference |

|---|---|---|---|

| 4-amino-3-mercaptotriazole | Phenacyl bromides | ccspublishing.org.cnnih.govpowershow.comTriazolo[3,4-b] ccspublishing.org.cnpowershow.comresearchgate.netthiadiazine | nih.gov |

| 5-Amino-pyrazolo-4-carbonitriles | Ethyl orthoformate | Pyrazolo[4,3-e] ccspublishing.org.cnnih.govpowershow.comtriazolopyrimidine | nih.gov |

Generation of Complex Multi-Heterocyclic Assemblies

Beyond fused systems, the reactivity of the hydrazinyl group allows for the construction of complex assemblies containing multiple heterocyclic units. The hydrazinyl moiety can be converted into other functional groups, such as triazoles or thiadiazoles, which can then be further functionalized.

For example, treatment of a hydrazinyl heterocycle with carbon disulfide can lead to the formation of a mercapto-1,3,4-oxadiazole or a triazole-thiol, which are themselves versatile intermediates. nih.govacs.org These intermediates can then be reacted with various electrophiles to append additional heterocyclic rings.

The synthesis of pyrazolo-[4,3-e] ccspublishing.org.cnnih.govpowershow.comtriazolopyrimidine derivatives, for instance, involves a multi-step route starting from a hydrazone precursor. nih.gov This highlights the potential of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine to serve as a scaffold for the sequential construction of multiple heterocyclic rings, leading to molecules with intricate three-dimensional structures and potentially novel biological or material properties.

Applications in Coordination Chemistry: Ligand Design, Metal Complexation Studies, and Metal-Organic Frameworks (MOFs)

The presence of both a pyridine (B92270) ring and a 1,2,4-oxadiazole ring, both of which contain nitrogen atoms with available lone pairs, makes 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine an excellent candidate for use as a ligand in coordination chemistry. The pyridine nitrogen is a well-known coordination site, and the nitrogen atoms of the oxadiazole ring can also participate in metal binding.

Design of Ligands for Homogeneous and Heterogeneous Catalysis

Pyridyl-oxadiazole based ligands have been successfully employed in the synthesis of transition metal complexes with catalytic activity. For example, iridium complexes containing pyridine-oxadiazole ligands have shown excellent catalytic activity in the C-N bond formation of benzamides with benzyl (B1604629) alcohols. ccspublishing.org.cn The electronic properties of the ligand, influenced by the pyridine and oxadiazole rings, can be tuned to modulate the catalytic activity of the metal center.

The introduction of a pyridine moiety into macrocyclic ligands has been shown to affect both the thermodynamic and kinetic properties of the resulting metal complexes, which is a key aspect in the design of efficient catalysts. agosr.com The bidentate or potentially tridentate nature of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine (with the hydrazinyl group also potentially participating in coordination) could lead to the formation of stable and catalytically active metal complexes.

Table 2: Catalytic Applications of Pyridine-Heterocycle Metal Complexes

| Ligand | Metal | Reaction Catalyzed | Reference |

|---|---|---|---|

| Pyridine-oxadiazole | Iridium | C-N bond formation | ccspublishing.org.cn |

Investigation of Metal-Ligand Binding Interactions and Coordination Geometries

The coordination chemistry of pyridyl-substituted oxadiazoles (B1248032) has been explored with various transition metals, including copper and zinc. mdpi.comacs.org These studies have revealed a variety of coordination modes, leading to the formation of discrete molecular complexes, coordination polymers, and supramolecular assemblies. The geometry of the resulting complexes is influenced by the nature of the metal ion, the counter-anion, and the solvent system used. mdpi.com

Crystal structure analyses of di-aryl-1,3,4-oxadiazole compounds, where the aryl group can be a pyridyl moiety, have shown the importance of π-π stacking interactions in the solid state. researchgate.net The coordination of these ligands to metal centers can lead to diverse supramolecular architectures. For instance, zinc(II) complexes with 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) have been shown to form one-dimensional chains that are cross-linked by π-π stacking interactions to create a two-dimensional network. acs.org

The study of such metal-ligand interactions is crucial for the rational design of MOFs with desired topologies and properties. The rigid nature of the oxadiazole and pyridine rings in 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine makes it a promising building block for the construction of robust and porous MOFs.

Advanced Materials Science Applications: Polymer Chemistry, Self-Assembly, and Liquid Crystals

The unique combination of a rigid aromatic core (pyridine and oxadiazole) and a reactive functional group (hydrazinyl) in 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine makes it a candidate for applications in materials science.

Polymers containing 1,3,4-oxadiazole (B1194373) rings are known for their thermal stability and have been investigated for various applications. researchgate.net The anionic polymerization of an oxadiazole-containing 2-vinylpyridine (B74390) has been reported, leading to well-defined polymers. researchgate.net The pyridine moiety in such polymers allows for further modification, such as quaternization, to produce polyelectrolytes with potential applications in areas like carbon dioxide capture. researchgate.net The hydrazinyl group of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine could be utilized as a reactive site for polymerization or for grafting onto other polymer backbones. Copolymers containing side-chain oxadiazole blocks have also been synthesized and their optical properties investigated. acs.org

The propensity of pyridine and oxadiazole moieties to participate in π-π stacking and other non-covalent interactions makes them attractive components for the design of self-assembling systems. powershow.comnih.gov Supramolecular nanochannels have been formed by the intermolecular π-stacking of pyridine-pyridazine helical oligomers. rsc.org The rigid and planar nature of the pyridyl-oxadiazole core can promote ordered packing and the formation of well-defined nanostructures.

Furthermore, compounds containing both pyridine and oxadiazole rings have been shown to exhibit liquid crystalline properties. researchgate.netnih.gov The introduction of heterocyclic rings like pyridine and oxadiazole into molecular structures can induce and stabilize various mesophases, such as nematic and smectic phases. nih.gov The transition temperatures and the type of liquid crystalline phase can be tuned by modifying the peripheral substituents on the molecule. For example, new mesomorphic 1,2,4-oxadiazoles containing a pyridine ring have been synthesized and their liquid crystalline properties characterized. researchgate.net

Table 3: Liquid Crystalline Properties of Pyridine-Containing Heterocycles

| Compound Type | Mesophase Observed | Reference |

|---|---|---|

| Azo pyridines with terminal alkyl chains | Smectic A | rsc.org |

| Pyridine derivatives with cyano and alkoxy groups | Nematic, Columnar | nih.gov |

| 3-(Pyridinyl)-1,2,4-oxadiazoles | Nematic | researchgate.net |

Photophysical and Optoelectronic Research: Fluorescence Probes and Material Components

The 1,2,4-oxadiazole ring is recognized for its chemical and thermal stability, as well as its capacity to participate in conjugated systems, which are essential characteristics for photoluminescent materials. nih.gov The incorporation of a pyridine ring, a common component in fluorescent molecules, and a hydrazinyl group, which can act as an electron-donating group, into the 1,2,4-oxadiazole scaffold is expected to give rise to interesting photophysical properties.

Derivatives of 1,2,4-oxadiazole have been investigated for their luminescent properties and have found applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govlifechemicals.com The inherent electronic properties of the oxadiazole ring, when combined with other aromatic systems like pyridine, can lead to the formation of donor-acceptor systems. These systems are known to exhibit intramolecular charge transfer (ICT) phenomena, which are often associated with fluorescence. The hydrazinyl substituent can further modulate these electronic properties.

The potential for 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine to act as a fluorescent probe lies in the sensitivity of its potential emission to the local environment. Changes in solvent polarity, pH, or the presence of specific analytes could perturb the electronic structure of the molecule, leading to observable changes in its fluorescence spectrum, such as shifts in the emission wavelength or changes in intensity.

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference Moiety |

| Phenyl-pyridinyl-1,3,4-oxadiazole | ~300-350 | ~350-450 | Moderate to High | Pyridinyl-Oxadiazole |

| Donor-Acceptor Dyes | Varies | Varies | Environment-dependent | General |

| Iridium(III) Complexes | ~250-450 | ~500-700 | High | Pyridinyl-Triazine |

This table presents generalized data for analogous compound classes to illustrate potential properties and is not experimental data for 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine.

Development of Chemical Probes and Sensors Based on the Compound's Unique Structural Features

The structural features of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine make it a promising candidate for the development of chemical probes and sensors. The pyridine nitrogen and the hydrazinyl group both possess lone pairs of electrons, making them potential binding sites for metal ions and other electrophilic species.

The hydrazinyl moiety is a particularly versatile functional group for sensor design. It can participate in condensation reactions with aldehydes and ketones to form hydrazones. If the aldehyde or ketone is part of a larger analyte, this reaction can be used as a basis for a "turn-on" or "turn-off" fluorescent sensor. Furthermore, the hydrazinyl group itself can act as a recognition site for specific analytes. For instance, probes containing hydrazine (B178648) moieties have been developed for the detection of important biological and environmental species.

The combination of the pyridine and hydrazinyl groups could allow for the development of ratiometric sensors. In such a system, binding of an analyte could lead to a shift in the fluorescence emission wavelength, allowing for detection based on the ratio of intensities at two different wavelengths, which is often more robust than single-intensity measurements.

The design of a chemical sensor based on 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine would involve an analyte-induced change in its photophysical properties. The table below outlines potential sensing mechanisms and the corresponding expected photophysical responses.

| Sensing Mechanism | Target Analyte | Expected Photophysical Response | Key Structural Feature |

| Coordination | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Fluorescence quenching or enhancement; shift in λem | Pyridine N, Hydrazinyl N |

| Hydrazone Formation | Aldehydes, Ketones | "Turn-on" or "Turn-off" fluorescence | Hydrazinyl group |

| pH Sensing | H⁺ | Change in absorption and/or emission spectra | Pyridine N |

| Anion Sensing | Anions (e.g., F⁻, CN⁻) | Colorimetric or fluorometric changes via H-bonding | Hydrazinyl N-H |

This table illustrates potential sensing applications based on the structural components of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine.

Future Directions and Emerging Research Avenues for 3 5 Hydrazinyl 1,2,4 Oxadiazol 3 Yl Pyridine

Exploration of New and Sustainable Synthetic Strategies for Scalable Production

The advancement of research on 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine and its analogues is contingent upon the development of efficient, scalable, and environmentally benign synthetic routes. Current multistep syntheses, while effective at the laboratory scale, may present challenges for large-scale production in terms of yield, cost, and environmental impact. Future research will likely pivot towards modern synthetic paradigms that prioritize sustainability and efficiency.

Promising avenues include the adoption of green chemistry principles, such as microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields for other heterocyclic compounds. nih.govnih.gov One-pot, multi-component reactions represent another attractive strategy, minimizing waste and simplifying purification processes by combining several synthetic steps into a single operation. nih.govnih.gov The exploration of novel catalytic systems and superbase media, which have proven effective for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, could also lead to more efficient and room-temperature processes. nih.gov Developing such methods is crucial for making this chemical scaffold more accessible for widespread investigation and application.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Traditional Method | Sustainable/Modern Approach | Key Advantages |

|---|---|---|---|

| Energy Input | Conventional heating (reflux) | Microwave irradiation | Reduced reaction time, improved energy efficiency nih.gov |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions | Higher atom economy, reduced solvent waste, simplified workflow nih.govnih.gov |

| Reagents | Stoichiometric reagents, hazardous solvents | Catalytic systems, green solvents, superbase media | Increased efficiency, improved safety profile, milder reaction conditions nih.gov |

| Scalability | Often challenging and costly | Designed for efficiency and higher throughput | More feasible for industrial and large-scale academic use |

Investigation of Advanced Functional Materials Derived from the Compound

The inherent chemical functionalities of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine make it an excellent precursor for a new generation of advanced functional materials. The pyridine (B92270) nitrogen, the oxadiazole ring, and the hydrazinyl moiety can all serve as coordination sites for metal ions, paving the way for the design of novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties for applications in gas storage, catalysis, or as chemical sensors.

Furthermore, the structural motifs within the molecule are common in pharmacologically active compounds. The 1,2,4-oxadiazole (B8745197) ring is a known bioisostere for esters and amides and is present in compounds with a wide range of biological activities. mdpi.combibliotekanauki.pl Similarly, pyridine and hydrazine (B178648) derivatives are key components in many pharmaceuticals. nih.govresearchgate.net Future research could focus on creating libraries of derivatives by modifying the hydrazinyl group to explore potential applications in medicinal chemistry, such as anticancer or antimicrobial agents. nih.govnih.gov The compound could also serve as a building block for energetic materials, an area where nitrogen-rich heterocyclic compounds are of significant interest. nih.gov

Integration into Complex Supramolecular Architectures and Nanomaterials

The non-covalent interactions directed by the structure of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine are key to its potential use in supramolecular chemistry and nanomaterials. The hydrazinyl group is a potent hydrogen bond donor and acceptor, while the pyridine and oxadiazole rings are capable of engaging in π-π stacking interactions. These forces can be harnessed to guide the self-assembly of molecules into highly ordered, predictable, and functional architectures.

Studies on analogous compounds, such as 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, have revealed the formation of distinct supramolecular motifs, including centrosymmetric dimers and columnar structures, driven by a combination of hydrogen bonding and stacking interactions. nih.gov Future work on 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine will likely involve detailed crystallographic studies to understand its packing motifs and intermolecular interactions. This fundamental knowledge can then be applied to design and construct complex supramolecular assemblies, liquid crystals, or functional nanomaterials where the precise arrangement of molecules dictates the bulk properties of the material.

Table 2: Potential Intermolecular Interactions and Supramolecular Outcomes

| Interacting Moiety | Type of Interaction | Potential Supramolecular Structure |

|---|---|---|

| Hydrazinyl Group (-NHNH₂) | Hydrogen Bonding (N-H···N) | Dimers, chains, sheets nih.gov |

| Pyridine Ring | π-π Stacking, N(lone pair)···H bonds | Columnar stacks, layered architectures nih.gov |

| 1,2,4-Oxadiazole Ring | π-π Stacking, Dipole-dipole | Co-crystals, layered structures |

Computational Design and Predictive Modeling for Enhanced Reactivity and Applications

Computational chemistry offers powerful tools to accelerate the discovery and optimization of derivatives of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine. In silico techniques can provide deep insights into the molecule's electronic structure, reactivity, and potential interactions with biological targets, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

Density Functional Theory (DFT) can be employed to calculate properties like heat of formation and to understand the electronic landscape of the molecule, which is crucial for designing new energetic materials or predicting reaction pathways. nih.gov Molecular docking simulations are invaluable for virtual screening, allowing researchers to predict how derivatives might bind to the active sites of proteins, such as enzymes or receptors, in the context of drug discovery. bibliotekanauki.plresearchgate.netnih.gov Furthermore, molecular dynamics (MD) simulations can assess the stability of these predicted protein-ligand complexes over time. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can build predictive models that correlate specific structural features with observed biological activity, enabling the rational design of new compounds with enhanced potency and specificity. nih.gov

Table 3: Application of Computational Methods in Future Research

| Computational Method | Objective/Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Analyze electronic structure, predict reactivity, calculate thermodynamic properties. | Identification of reactive sites, design of new energetic materials. nih.gov |

| Molecular Docking | Predict binding modes and affinities of derivatives to biological targets (e.g., enzymes). | Prioritization of compounds for synthesis and biological testing. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Evaluate the stability of ligand-protein complexes and conformational changes. | Confirmation of stable binding interactions predicted by docking. nih.gov |

| QSAR Modeling | Establish correlations between chemical structure and biological activity. | Rational design of new derivatives with improved therapeutic potential. nih.gov |

Synergistic Research with Other Disciplines in Chemical Sciences for Innovative Discoveries

The full potential of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine will be best realized through interdisciplinary collaboration. The development of scalable synthetic routes (Section 7.1) will benefit from the expertise of chemical engineers and process chemists to translate laboratory-scale innovations into viable production methods.

The investigation of advanced materials (Section 7.2) and supramolecular architectures (Section 7.3) inherently connects synthetic organic chemistry with materials science, solid-state chemistry, and pharmacology. For instance, creating novel anticancer agents requires a synergistic effort between chemists who synthesize the compounds, biologists who perform the in-vitro and in-vivo testing, and computational scientists who model the drug-target interactions. nih.govacs.org Similarly, developing new energetic materials necessitates collaboration with physical chemists and materials scientists to characterize their performance and safety. nih.gov This integrated approach, where computational predictions guide synthetic efforts and experimental results feed back into improved models, will be the most effective path toward unlocking innovative discoveries based on this promising chemical scaffold.

Q & A

Basic: What synthetic strategies are employed to prepare 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine?

Answer:

The synthesis typically involves cyclization reactions using hydrazine derivatives as precursors. A common approach includes:

- Step 1: Formation of the oxadiazole ring via condensation of a hydrazide intermediate with a nitrile or amidoxime. For example, hydrazine reacts with a pyridine-substituted amidoxime under acidic or thermal conditions to form the 1,2,4-oxadiazole core .

- Step 2: Functionalization of the oxadiazole ring with a hydrazinyl group. This may involve nucleophilic substitution or protection/deprotection strategies to ensure regioselectivity .

- Purification: Column chromatography or recrystallization is critical to isolate the product from by-products like unreacted hydrazine or cyclization intermediates .

Basic: How is the structural identity of 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine confirmed?

Answer:

Structural characterization combines multiple analytical techniques:

- X-ray crystallography: For unambiguous determination of molecular geometry and hydrogen-bonding patterns. Software like SHELX is widely used for refinement .

- Spectroscopy:

- Elemental analysis: Ensures purity and stoichiometry .

Advanced: How can researchers address low solubility issues during pharmacological assays?

Answer:

Low solubility, a common limitation with heterocyclic compounds, can be mitigated via:

- Co-solvent systems: Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins .

- Salt formation: React the compound with acids (e.g., HCl) to form water-soluble salts .

- Pro-drug design: Introduce transient hydrophilic groups (e.g., esters) that hydrolyze in vivo .

- Nanoparticle formulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How to design experiments evaluating its enzyme inhibition (e.g., DPP-4)?

Answer:

- In vitro assays: Use fluorogenic substrates (e.g., Gly-Pro-AMC) to measure DPP-4 activity in human serum or recombinant enzyme solutions. IC values are calculated via dose-response curves .

- Kinetic studies: Perform Lineweaver-Burk analysis to determine inhibition mode (competitive/non-competitive) .

- Molecular docking: Model the compound’s interaction with DPP-4’s active site (e.g., using AutoDock Vina) to identify key residues (e.g., Glu205, Tyr547) involved in binding .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

Contradictions may arise from:

- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., sitagliptin for DPP-4) .

- Compound purity: Confirm purity via HPLC (>95%) and characterize byproducts (e.g., oxidation derivatives) .

- Structural analogs: Compare activity with analogs (e.g., 5-methyl-1,2,4-oxadiazole derivatives) to identify critical pharmacophores .

Basic: What are common impurities in its synthesis, and how are they removed?

Answer:

- By-products: Unreacted hydrazine, dimerized oxadiazoles, or regioisomeric oxadiazoles.

- Removal methods:

- Liquid-liquid extraction: Separate polar impurities using ethyl acetate/water biphasic systems .

- Chromatography: Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) resolve regioisomers .

- Crystallization: Ethanol/water mixtures precipitate the pure product .

Advanced: How to conduct structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

- Modify substituents:

- Pharmacokinetic profiling: Assess logP, plasma protein binding, and CYP450 inhibition to prioritize analogs .

- In vivo validation: Use rodent models to correlate in vitro activity with glucose-lowering effects (for DPP-4 inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.